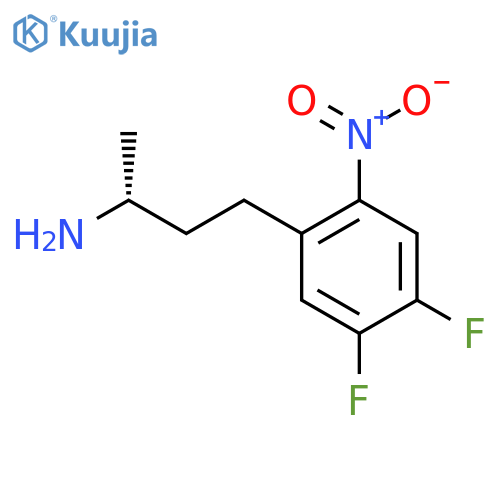

Cas no 2227780-08-5 ((2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine)

(2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine

- EN300-1818234

- 2227780-08-5

-

- インチ: 1S/C10H12F2N2O2/c1-6(13)2-3-7-4-8(11)9(12)5-10(7)14(15)16/h4-6H,2-3,13H2,1H3/t6-/m1/s1

- InChIKey: YGGIUUCRZPYROM-ZCFIWIBFSA-N

- ほほえんだ: FC1C(=CC(=C(C=1)CC[C@@H](C)N)[N+](=O)[O-])F

計算された属性

- せいみつぶんしりょう: 230.08668395g/mol

- どういたいしつりょう: 230.08668395g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 71.8Ų

(2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1818234-0.1g |

(2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine |

2227780-08-5 | 0.1g |

$1623.0 | 2023-09-19 | ||

| Enamine | EN300-1818234-5.0g |

(2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine |

2227780-08-5 | 5g |

$5345.0 | 2023-05-23 | ||

| Enamine | EN300-1818234-0.5g |

(2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine |

2227780-08-5 | 0.5g |

$1770.0 | 2023-09-19 | ||

| Enamine | EN300-1818234-0.25g |

(2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine |

2227780-08-5 | 0.25g |

$1696.0 | 2023-09-19 | ||

| Enamine | EN300-1818234-0.05g |

(2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine |

2227780-08-5 | 0.05g |

$1549.0 | 2023-09-19 | ||

| Enamine | EN300-1818234-1.0g |

(2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine |

2227780-08-5 | 1g |

$1844.0 | 2023-05-23 | ||

| Enamine | EN300-1818234-10.0g |

(2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine |

2227780-08-5 | 10g |

$7927.0 | 2023-05-23 | ||

| Enamine | EN300-1818234-2.5g |

(2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine |

2227780-08-5 | 2.5g |

$3611.0 | 2023-09-19 | ||

| Enamine | EN300-1818234-1g |

(2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine |

2227780-08-5 | 1g |

$1844.0 | 2023-09-19 | ||

| Enamine | EN300-1818234-5g |

(2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine |

2227780-08-5 | 5g |

$5345.0 | 2023-09-19 |

(2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine 関連文献

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

(2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amineに関する追加情報

Chemical Profile of (2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine (CAS No. 2227780-08-5)

(2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine, identified by its Chemical Abstracts Service number CAS No. 2227780-08-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its chiral center and nitro-substituted aromatic ring, which contribute to its unique chemical properties and potential biological activities.

The molecular structure of (2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine consists of a butan-2-amine backbone with a (2R) configuration at the chiral carbon, linked to a phenyl ring substituted with nitro and fluorine atoms at the 4 and 5 positions, respectively. This arrangement imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for drug discovery and development.

In recent years, there has been growing interest in the synthesis and exploration of fluorinated nitroaromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of both fluorine and nitro groups in (2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine suggests potential applications in the design of novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders.

One of the most compelling aspects of this compound is its chiral nature. The (R)-configuration at the second carbon atom introduces stereoselectivity, which is crucial for many pharmacological applications. Chiral drugs often exhibit different biological activities depending on their stereochemistry, making the precise control of stereochemical purity essential for therapeutic efficacy. The synthesis of enantiomerically pure forms of (2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine represents a significant challenge but also a critical step toward developing effective chiral drugs.

Recent advancements in asymmetric synthesis have provided new tools for the construction of complex chiral molecules like (2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine. Catalytic methods using transition metals such as rhodium and palladium have enabled efficient transformations that preserve stereochemical integrity while introducing functional groups in desired positions. These techniques have opened up new possibilities for designing molecules with tailored biological properties.

The nitro group in the aromatic ring of (2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine plays a pivotal role in its reactivity and function. Nitroaromatic compounds are known for their ability to interact with biological targets through various mechanisms, including redox cycling and direct binding to enzymes or receptors. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring, facilitating reactions that could be exploited in drug design.

The fluorine atoms at the 4 and 5 positions provide additional electronic effects that can modulate the biological activity of the molecule. Fluorine substitution is a common strategy in medicinal chemistry to improve pharmacokinetic properties such as bioavailability, metabolic stability, and binding affinity. The presence of these fluorine atoms in (2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine suggests that it may exhibit enhanced potency and selectivity compared to its non-fluorinated counterparts.

In conclusion, (2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine (CAS No. 2227780-08-5) is a structurally intriguing compound with potential applications in pharmaceutical research. Its unique combination of chiral center, nitro-substituted aromatic ring, and fluorine atoms makes it a promising candidate for further investigation into novel therapeutic agents. As synthetic methodologies continue to evolve, the accessibility of enantiomerically pure forms of this compound will likely increase, opening up new avenues for drug discovery and development.

2227780-08-5 ((2R)-4-(4,5-difluoro-2-nitrophenyl)butan-2-amine) 関連製品

- 2138062-06-1(3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol)

- 2137610-94-5(Cyclobutane, 1-(chloromethyl)-3-methyl-1-pentyl-)

- 1805873-20-4(1-Bromo-1-(3-(difluoromethoxy)-4-ethylphenyl)propan-2-one)

- 1448027-19-7(5-bromo-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}thiophene-2-sulfonamide)

- 1787917-33-2(3-fluoro-N-(3-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-oxopropyl)benzene-1-sulfonamide)

- 2137779-45-2(ethyl 2-{4-[(3-oxopiperazin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate)

- 690646-88-9(ethyl 4-(4-methoxyphenyl)-2-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamidothiophene-3-carboxylate)

- 2171302-88-6(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpiperidine-4-carboxylic acid)

- 899973-27-4(methyl 4-{5-amino-1-(4-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)

- 695174-96-0(<br>2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamid e)